6-chloro-N-(4-piperidin-1-ylsulfonylphenyl)pyridine-3-carboxamide
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Overview
Description
6-chloro-N-(4-piperidin-1-ylsulfonylphenyl)pyridine-3-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring substituted with a chloro group at the 6-position and a carboxamide group at the 3-position Additionally, it has a piperidine ring attached to a sulfonylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-(4-piperidin-1-ylsulfonylphenyl)pyridine-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate starting materials such as 3-chloropyridine and other reagents.
Introduction of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction using suitable amines and coupling agents.
Attachment of the Piperidine Ring: The piperidine ring can be attached via nucleophilic substitution reactions, often involving piperidine and sulfonyl chlorides.
Final Assembly: The final compound is assembled by coupling the intermediate products through appropriate reaction conditions, such as heating and the use of catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-(4-piperidin-1-ylsulfonylphenyl)pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the carboxamide group to an amine.
Substitution: The chloro group on the pyridine ring can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of functionalized derivatives.
Scientific Research Applications
6-chloro-N-(4-piperidin-1-ylsulfonylphenyl)pyridine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of diseases such as tuberculosis.
Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and molecular targets.
Materials Science: It is explored for its potential use in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 6-chloro-N-(4-piperidin-1-ylsulfonylphenyl)pyridine-3-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to downstream effects on cellular processes. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
6-chloro-N-(4-methylphenyl)pyridine-3-carboxamide: This compound has a similar structure but with a methyl group instead of a piperidin-1-ylsulfonyl group.
Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives: These compounds share the pyridine and piperidine moieties but have different substituents.
Uniqueness
6-chloro-N-(4-piperidin-1-ylsulfonylphenyl)pyridine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its sulfonylphenyl and piperidine moieties contribute to its potential as a versatile compound in various research and industrial applications.
Properties
CAS No. |
775316-96-6 |
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Molecular Formula |
C17H18ClN3O3S |
Molecular Weight |
379.9 g/mol |
IUPAC Name |
6-chloro-N-(4-piperidin-1-ylsulfonylphenyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C17H18ClN3O3S/c18-16-9-4-13(12-19-16)17(22)20-14-5-7-15(8-6-14)25(23,24)21-10-2-1-3-11-21/h4-9,12H,1-3,10-11H2,(H,20,22) |
InChI Key |
KAQKTURQJXCNOF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CN=C(C=C3)Cl |
solubility |
7.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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